(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzimidazole core. The exact structure would depend on the specific locations of the phenoxy and methanol groups on the benzimidazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, which is a site of high electron density and can act as a nucleophile or a base. The phenoxy and methanol groups may also participate in reactions, particularly if conditions for ether or alcohol reactivity are met .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Photoreactions and Oxidative Transformations
Studies on related benzimidazole derivatives and their photoreactions suggest potential applications in developing new synthetic methodologies and materials. For example, the dye-sensitized photo-oxidation of similar compounds has been explored, indicating applications in synthesizing novel organic compounds with specific functionalities through oxidative processes (Albini, Bettinetti, & Minoli, 1983).
Synthesis of Novel Organic Frameworks
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, revealing applications in luminescence sensing and potentially in catalysis or as functional materials for electronics and photonics (Shi et al., 2015).
Development of New Synthetic Routes
Innovative synthetic routes to create compounds with complex structures from simpler precursors have been reported. These methodologies could be applicable in pharmaceutical synthesis, material science, and chemical engineering, illustrating the compound's relevance in facilitating complex chemical transformations (Bohle & Perepichka, 2009).
Antiradical and Antioxidant Properties
The antiradical activities of benzazole derivatives suggest potential applications in developing antioxidants, which could have implications in pharmacology, cosmetics, and food preservation. Such compounds could help in combating oxidative stress-related diseases (Gataullina et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-10-16(2)19(13-15)24-12-6-5-11-22-18-8-4-3-7-17(18)21-20(22)14-23/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVHGBFFYOHADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.